molecular formula C12H5BrO3 B045240 5-Bromobenzo[de]isochromene-1,3-dione CAS No. 24050-49-5

5-Bromobenzo[de]isochromene-1,3-dione

Cat. No. B045240
CAS RN: 24050-49-5
M. Wt: 277.07 g/mol
InChI Key: LYXFXCSFCWZGNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Bromobenzo[de]isochromene-1,3-dione involves regioselective cyclization and palladium-catalyzed cross-coupling reactions. A notable method includes the direct synthesis from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization, leading to 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further elaborated to other heterocycles (Zheng et al., 2019).

Molecular Structure Analysis

The molecular structure of derivatives of 5-Bromobenzo[de]isochromene-1,3-dione has been elucidated through crystallography and molecular recognition studies. For example, the synthesis and structural analysis of supramolecular assemblies involving bromo derivatives demonstrate the complex hydrogen bonding patterns and supramolecular architectures formed by these compounds (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

5-Bromobenzo[de]isochromene-1,3-dione and its derivatives participate in a variety of chemical reactions, leading to the formation of new compounds with potential applications. Notably, the cycloaddition of zirconacyclopentadienes with 3-bromofuran-2,5-dione, in the presence of CuCl, provides a pathway for the formation of isobenzofuran-1,3-diones (Chen et al., 2010).

Physical Properties Analysis

The physical properties of 5-Bromobenzo[de]isochromene-1,3-dione derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, although specific studies on these physical properties were not identified in the search.

Chemical Properties Analysis

The chemical properties of 5-Bromobenzo[de]isochromene-1,3-dione derivatives, including reactivity, stability, and functional group transformations, are essential for their utilization in synthesis and material science. The compound's bromo group facilitates further chemical modifications, such as Suzuki coupling, to synthesize a wide array of functionalized derivatives. Studies like the palladium-catalyzed one-step synthesis of isoindole-1,3-diones showcase the versatility and reactivity of halogenated benzoic acid derivatives (Worlikar & Larock, 2008).

Scientific Research Applications

  • Antimicrobial Agents : A study by Damu et al. (2013) demonstrated that naphthalimide azoles synthesized from 6-bromobenzo[de]isochromene-1,3-dione have potential as antibacterial and antifungal agents. These derivatives, particularly the triazolium ones, showed high efficacy and potency comparable or better than reference drugs (Damu et al., 2013).

  • Organic Synthesis Methods : Khedkar and Bhanage (2013) developed a facile method for the carbonylative synthesis of isoindoline-1,3-diones using palladium-catalyzed cyclization. This method offers an attractive alternative to conventional multistep synthetic processes (Khedkar & Bhanage, 2013).

  • Chemical Synthesis : Liu et al. (2013) achieved selective O-difluoromethylation of 1,3-diones by in situ generation of difluorocarbene, leading to a variety of difluormethyl enol ethers. This process involves bromodifluoromethylating reagents (Liu et al., 2013).

  • Benz[g]isochromene Derivatives : Jacobs et al. (2008) synthesized 1-hydroxy-3,4-dihydro-1H-benz[g]isochromene-5,10-dione from Psychotria camponutans, correcting the structure of a previously isolated compound (Jacobs et al., 2008).

  • Industrial Applications : Chen et al. (2010) presented a study that shows a new pathway for the formation of benzene derivatives and isobenzofuran-1,3-diones, potentially useful for industrial applications (Chen et al., 2010).

  • Pharmaceutical Applications : Mahmoud et al. (2015) synthesized isoquinoline derivatives from (Z)-4-(1,3-diphenylpyrazol-4-yl)isochromene-1,3-dione, showing promising potential for pharmaceutical applications (Mahmoud et al., 2015).

  • Synthesis of Isoindolo[1,2-b]quinazoline-10,12-diones : Li et al. (2014) reported a novel double carbonylation process to efficiently synthesize isoindolo[1,2-b]quinazoline-10,12-diones using bromoanilines and bromobenzonitriles (Li et al., 2014).

  • Chemosensor Systems : Tolpygin et al. (2012) developed new chemosensor systems based on benzo[de]isoquinoline-1,3-dione systems with amino groups, showing high selectivity for determining anions (Tolpygin et al., 2012).

properties

IUPAC Name

7-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrO3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXFXCSFCWZGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397888
Record name 5-Bromobenzo[de]isochromene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzo[de]isochromene-1,3-dione

CAS RN

24050-49-5
Record name 5-Bromobenzo[de]isochromene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,8-Naphthalic anhydride (compound 73, 100 g, 505 mmol) was slurried in c-nitric acid (70%, 2.0 L) and heated to 50° C. Bromine (19.4 mL, 379 mmol) was added evenly over 10 min, and the resulting solution was held at 50° C. for 4 h before cooling to 0° C. The resulting solid was isolated by filtration and dried in vacuo to yield the title compound (23.8 g, 17%) as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
c-nitric acid
Quantity
2 L
Type
solvent
Reaction Step Four
Yield
17%

Synthesis routes and methods II

Procedure details

Bromine (8.2 g, 51.3 mmol) was added to a solution of 1,8-naphthalic anhydride (10.0 g, 50.5 mmol) in 70% nitric acid (200 mL) at 25° C. The mixture was stirred at 70° C. for 2 hours and cooled overnight. The solids that separated were filtered, washed with water, and dried to give 2.0 g of the title compound (Reference: J. C. S., 1938:1764-1767).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Naphthalic anhydride 20 (100 g, 505 mmol) was slurried in c-nitric acid (70%, 2.0 L) and heated to 50° C. Bromine (19.4 mL, 379 mmol) was added evenly over 10 min, and the resulting solution was held at 50° C. for 4 h before cooling to 0° C. The resulting solid was isolated by filtration and dried in vacuo to provide the titled compound 21 (23.8 g, 17%) as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
c-nitric acid
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TS Reddy, S Lee, MS Choi - Dyes and Pigments, 2019 - Elsevier
A series of position and conjugation–dependent donor–acceptor naphthalimide–tetraphenylethylene isomeric conjugates (NTPEs 1–6), possessing single–bond (C–C), vinyl linkage, …
Number of citations: 8 www.sciencedirect.com
M Negri - 2010 - publikationen.sulb.uni-saarland.de
Different computational methods have been applied to the development of non-steroidal inhibitors of steroidogenic enzymes for the treatment of hormone-sensitive diseases, like breast …
M Negri - academia.edu
Different computational methods have been applied to the development of nonsteroidal inhibitors of steroidogenic enzymes for the treatment of hormone-sensitive diseases, like breast …
Number of citations: 0 www.academia.edu

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